molecular formula C12H20ClN5 B12220169 N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12220169
M. Wt: 269.77 g/mol
InChI Key: HUUDDIGHPWDTKE-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an alkylating agent such as 3-chloromethyl-1,5-dimethylpyrazole in the presence of a base like sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it chelates copper ions required by the ammonia monooxygenase enzyme, thereby inhibiting the first step of ammonia oxidation . In medicinal applications, it may interact with cellular enzymes and receptors, disrupting normal cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical reactivity and biological activity. Its hydrochloride form also enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-12(7-10(3)15-17)13-8-11-6-9(2)14-16(11)4;/h6-7,13H,5,8H2,1-4H3;1H

InChI Key

HUUDDIGHPWDTKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=NN2C)C.Cl

Origin of Product

United States

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